REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][C:5]([CH3:10])([CH:7]([CH3:9])[CH3:8])[CH3:6])[CH3:3].[ClH:11]>C(O)C>[CH3:1][CH:2]([NH:4][C:5]([CH3:10])([CH:7]([CH3:9])[CH3:8])[CH3:6])[CH3:3].[ClH:11] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C)NC(C)(C(C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an glacial water bath
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to dry in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolve in ethanol
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
to dry in vacuum
|
Type
|
CUSTOM
|
Details
|
crystallized from 1:1 i-PrOH-c-Hex-H
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC(C)(C(C)C)C.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.5 g | |
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |